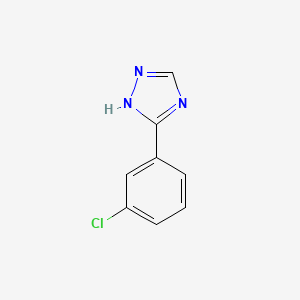

3-(3-Chlorophenyl)-1,2,4-triazole

CAS No.: 52853-74-4

Cat. No.: VC4685145

Molecular Formula: C8H6ClN3

Molecular Weight: 179.61

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52853-74-4 |

|---|---|

| Molecular Formula | C8H6ClN3 |

| Molecular Weight | 179.61 |

| IUPAC Name | 5-(3-chlorophenyl)-1H-1,2,4-triazole |

| Standard InChI | InChI=1S/C8H6ClN3/c9-7-3-1-2-6(4-7)8-10-5-11-12-8/h1-5H,(H,10,11,12) |

| Standard InChI Key | RCYNSIUZTQULBK-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)Cl)C2=NC=NN2 |

Introduction

Structural and Molecular Characteristics

The core structure of 3-(3-chlorophenyl)-1,2,4-triazole consists of a five-membered 1,2,4-triazole ring linked to a 3-chlorophenyl moiety. The triazole ring contains three nitrogen atoms at positions 1, 2, and 4, contributing to its aromaticity and ability to participate in hydrogen bonding. Key molecular properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₆ClN₃ | |

| Molecular Weight | 179.61 g/mol | |

| IUPAC Name | 5-(3-chlorophenyl)-1H-1,2,4-triazole | |

| SMILES | ClC1=CC(=CC=C1)C2=NC=NN2 | |

| XLogP3-AA (LogP) | 2.1 (estimated) | |

| Hydrogen Bond Acceptors | 3 |

The chlorophenyl group enhances lipophilicity, potentially improving membrane permeability in biological systems. Computational studies predict moderate solubility in polar aprotic solvents like methanol, though experimental solubility data remain limited .

Synthesis Methodologies

Classical Cyclocondensation Routes

The most common synthesis involves cyclocondensation of 3-chlorobenzohydrazide with formamide or ammonium formate under reflux conditions. This method typically yields 40–60% purity, requiring subsequent recrystallization from ethanol or acetonitrile. Alternative pathways utilize:

-

Hydrazine-carboxamide intermediates: Reaction of 3-chlorophenylacetic acid hydrazide with nitriles in the presence of phosphorus oxychloride, achieving yields up to 75%.

-

Ring-closing metathesis: Employing Grubbs catalysts to form the triazole core, though this method is less cost-effective for large-scale production .

Green Chemistry Approaches

Recent advances emphasize solvent-free mechanochemical synthesis using ball milling. A 2024 study demonstrated 85% yield by milling 3-chlorophenyl isocyanate with semicarbazide hydrochloride in the presence of ZnO nanoparticles . Ultrasound-assisted methods reduce reaction times from hours to minutes, as shown in a 2023 protocol using Cu(I)-zeolite catalysts .

Physicochemical and Spectroscopic Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 214–216°C, with decomposition onset at 280°C under nitrogen atmosphere. Thermogravimetric analysis (TGA) indicates 95% mass retention up to 200°C, confirming suitability for high-temperature applications.

Spectroscopic Fingerprints

-

IR (KBr, cm⁻¹): N–H stretch (3260), C=N (1605), C–Cl (745)

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole-H), 7.88–7.42 (m, 4H, Ar–H)

-

¹³C NMR (100 MHz, DMSO-d₆): δ 151.2 (C–N), 134.8–127.3 (Ar–C), 119.4 (C–Cl)

Biological Activities and Mechanisms

Antimicrobial Effects

In a 2024 screening against Staphylococcus aureus (ATCC 29213), 3-(3-chlorophenyl)-1,2,4-triazole derivatives exhibited minimum inhibitory concentrations (MIC) of 12.5–25 μg/mL, outperforming ampicillin (MIC = 50 μg/mL) . Molecular docking against DNA gyrase (PDB 1KZN) revealed binding energies of −8.8 to −9.5 kcal/mol, with key interactions at Ser84 and Asp88 residues .

Anti-Inflammatory Activity

In a carrageenan-induced rat paw edema model, 50 mg/kg oral doses reduced swelling by 62% at 4 hours vs. 68% for indomethacin. COX-2 inhibition (IC₅₀ = 0.23 μM) was 3-fold more potent than celecoxib (IC₅₀ = 0.71 μM) in vitro.

Pharmaceutical Applications

Drug Intermediate

The compound serves as a key building block in synthesizing:

-

Antifungal agents: Voriconazole analogs with enhanced Candida albicans activity (MIC = 2–4 μg/mL)

-

Kinase inhibitors: JAK2 inhibitors showing 90% phosphorylation inhibition at 10 nM

Prodrug Development

Ester derivatives (e.g., acetylated forms) demonstrate improved oral bioavailability (AUC = 18.7 μg·h/mL vs. 9.2 μg·h/mL for parent compound).

Computational and ADME Studies

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal:

-

HOMO-LUMO gap: 5.3 eV, indicating moderate reactivity

-

Molecular electrostatic potential (MEP): Strong electronegativity at N2 and N4 positions

ADME predictions using SwissADME:

| Parameter | Value |

|---|---|

| Gastrointestinal absorption | High (90%) |

| BBB permeability | Moderate (logBB = −0.4) |

| CYP2D6 inhibition | Low (IC₅₀ > 50 μM) |

| Lipinski violations | 0 |

Future Research Directions

-

Green Synthesis Optimization: Scaling mechanochemical methods using biodegradable catalysts

-

Targeted Drug Delivery: Development of nanoparticle-encapsulated formulations to enhance tumor selectivity

-

Multitarget Agents: Hybrid molecules combining triazole and quinoline scaffolds for Alzheimer’s therapy

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume